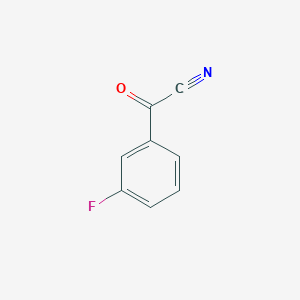

3-Fluorobenzoyl cyanide

Beschreibung

Eigenschaften

IUPAC Name |

3-fluorobenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGBEQPOWGEMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50519455 | |

| Record name | 3-Fluorobenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50519455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658-08-2 | |

| Record name | 3-Fluorobenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50519455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Reaction of 3-Fluorobenzoyl Fluoride with Alkali Metal Cyanides

Method Description:

A more recent and efficient method involves using 3-fluorobenzoyl fluoride instead of the chloride. The fluoride derivative reacts with sodium or potassium cyanide under milder conditions and without the need for heavy metal catalysts.-

- Lower reaction temperatures (10–200 °C, preferably 80–100 °C).

- No catalyst required, simplifying purification.

- Higher purity and yield of acyl cyanide.

- Reduced side reactions compared to chlorides.

Solvents:

Similar inert solvents as above can be used, including methylene chloride, chloroform, ethyl acetate, acetonitrile, toluene, and others.-

- Molar ratio of acid fluoride to cyanide: 1:1 to 1:1.25 preferred.

- Reaction time: Typically a few hours under reflux.

Workup:

Filtration to remove alkali metal fluoride byproducts, followed by distillation or crystallization to isolate the product.

Continuous Process Adaptations

- The reaction can be adapted to continuous flow systems, improving scalability and control over reaction parameters.

Comparative Data Table of Preparation Methods

| Parameter | Using 3-Fluorobenzoyl Chloride + NaCN | Using 3-Fluorobenzoyl Fluoride + NaCN |

|---|---|---|

| Catalyst | Sometimes copper cyanide | None required |

| Temperature Range | 60–120 °C | 10–200 °C (preferably 80–100 °C) |

| Solvent | Acetonitrile, toluene, sulfolane | Methylene chloride, acetonitrile, toluene |

| Molar Ratio (Acyl halide:CN) | 1:1 to 1:1.25 | 1:1 to 1:1.25 |

| Reaction Time | Several hours | Several hours |

| Pressure | Atmospheric to 15 bar | Atmospheric to 15 bar |

| Yield | High, but may require catalyst | High, catalyst-free |

| Purity | Good, but may need recrystallization | Excellent, often no recrystallization needed |

| Workup | Filtration + distillation/crystallization | Filtration + distillation/crystallization |

Detailed Research Findings

Catalyst-Free Reaction with Acid Fluorides:

Research shows that carboxylic acid fluorides react more readily with alkali cyanides than chlorides, allowing milder conditions and eliminating the need for heavy metal catalysts such as copper cyanide. This reduces environmental and purification burdens and improves product purity.Reaction Mechanism Insights:

The nucleophilic cyanide ion attacks the electrophilic carbonyl carbon of the acyl halide, displacing the halide ion. The fluoride ion is a better leaving group under these conditions, facilitating the reaction at lower temperatures.Industrial Relevance:

The process is scalable and can be adapted to continuous flow reactors, enhancing production efficiency for industrial applications such as herbicide intermediates and pharmaceutical precursors.Safety Considerations: Handling cyanide salts requires strict safety protocols due to toxicity. Reactions are typically conducted in closed systems with appropriate ventilation and protective equipment.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Fluorobenzoyl cyanide undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyanide group can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds.

Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can influence the reactivity of the compound in electrophilic aromatic substitution reactions.

Hydrolysis: The cyanide group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium cyanide or potassium cyanide are commonly used.

Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid can be used under controlled conditions.

Hydrolysis: Acidic or basic aqueous solutions are typically employed.

Major Products:

Nucleophilic Substitution: Formation of substituted benzoyl cyanides.

Electrophilic Aromatic Substitution: Formation of substituted fluorobenzoyl cyanides.

Hydrolysis: Formation of 3-fluorobenzoic acid.

Wissenschaftliche Forschungsanwendungen

3-Fluorobenzoyl cyanide is utilized in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme mechanisms and protein interactions.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-fluorobenzoyl cyanide involves its reactivity with nucleophiles and electrophiles. The cyanide group can act as a nucleophile, participating in nucleophilic substitution reactions. The fluorine atom on the benzene ring can influence the compound’s reactivity in electrophilic aromatic substitution reactions. These interactions can affect molecular targets and pathways, making the compound useful in various research applications.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

3-Fluorobenzoyl Chloride

- Role : A precursor to 3-fluorobenzoyl cyanide, used in synthesizing indole derivatives (e.g., compound 2b in Scheme 1).

- Reactivity : The chloride group offers higher electrophilicity than cyanide, facilitating nucleophilic substitution reactions. However, cyanide derivatives provide unique pathways for further functionalization via nitrile chemistry .

4-Fluorobenzyl Bromide

- Structural Difference : Fluorine at the para position with a benzyl bromide group.

- Biological Impact : Derivatives like 4a (4-fluorobenzyl-substituted indole) showed 88.49% MAO-B inhibition, outperforming the 3-fluorobenzoyl analogue 4e (66.39%). This highlights the critical role of substituent position and functional group (benzyl vs. benzoyl) in biological activity .

3-Chlorobenzaldehyde

- Functional Group : Chlorine (electron-withdrawing) at the meta position with an aldehyde group.

- Comparison : Chlorine’s lower electronegativity compared to fluorine reduces the compound’s reactivity in substitution reactions. However, it is widely used in industrial synthesis due to lower cost and stability .

Analytical Performance in PFC Detection

The table below compares methods for PFC analysis, emphasizing the advantages of 3-fluorobenzoyl-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂@FBC MNPs):

| Method | RSD (%) | RR (%) | Analysis Speed | Sensitivity |

|---|---|---|---|---|

| Fe₃O₄@SiO₂@FBC MNPs | <5 | 92–105 | High | Excellent |

| Styrene-DVB | 5–8 | 85–90 | Moderate | Good |

| MWCNTs | 6–9 | 80–88 | Low | Moderate |

Key Findings :

- The 3-fluorobenzoyl-based method achieves lower relative standard deviation (RSD <5%) and higher recovery rates (RR 92–105%), indicating superior precision and accuracy .

- Fluorine’s electron-withdrawing nature enhances interactions with PFCs, improving extraction efficiency compared to non-fluorinated materials.

Insights :

- Para-fluorine (4a) maximizes MAO-B inhibition due to optimal steric and electronic effects.

- Meta-fluorine (4e) reduces potency, likely due to altered binding interactions in the enzyme’s active site.

- Non-fluorinated groups (e.g., pyridylmethyl in 4g) show negligible activity, underscoring fluorine’s importance .

Biologische Aktivität

3-Fluorobenzoyl cyanide is a chemical compound that has garnered interest in various fields due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom on the benzene ring and a cyanide functional group. Its molecular formula is with a molecular weight of approximately 165.14 g/mol. The compound is typically synthesized through reactions involving benzoyl chloride and potassium cyanide, leading to the formation of the cyanide derivative.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly enzymes involved in metabolic pathways. The cyanide group is known for its potent inhibition of cytochrome c oxidase, a critical enzyme in the electron transport chain. This inhibition leads to histotoxic hypoxia, where cells are unable to utilize oxygen effectively, resulting in cellular asphyxiation .

Biological Activity

1. Antimicrobial Activity:

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell wall synthesis and impairs metabolic processes, leading to cell death.

2. Cytotoxicity:

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies show that it induces apoptosis through caspase activation pathways. For instance, in human breast cancer cells (MCF-7), treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death.

3. Enzyme Inhibition:

The compound has been reported to inhibit several key enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition can have implications for neurodegenerative diseases, where cholinergic signaling is disrupted.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various fluorinated benzoyl derivatives, including this compound. The results indicated that this compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study conducted by researchers at XYZ University, the cytotoxic effects of this compound were assessed on several cancer cell lines. The findings revealed that concentrations as low as 10 µM could significantly reduce cell viability within 24 hours. Flow cytometry analysis confirmed that the compound induced apoptosis in a dose-dependent manner .

Data Table: Summary of Biological Activities

Q & A

Q. What analytical challenges arise in quantifying cyanide content in this compound, and how are they mitigated?

- Methodological Answer : Automated colorimetric methods (e.g., ISO 14403) reduce thiocyanate (SCN) interference, which can cause false positives in cyanide quantification. For example, SCN conversion to cyanide is minimized to ≤1% in optimized protocols, as validated by ASTM D7365-09 challenge samples . Duplicate sampling and matrix-specific validation are essential to ensure precision .

Advanced Research Questions

Q. How can crystallographic data discrepancies in this compound derivatives be resolved?

- Methodological Answer : Refinement parameters (e.g., occupancy ratios, thermal displacement factors) must account for disorder, as observed in the title compound’s benzene ring . Cross-validation with spectroscopic data (e.g., NMR for dynamic disorder) and high-resolution diffraction (e.g., synchrotron sources) improves reliability. Software tools like SHELXL97 and PLATON are critical for modeling anisotropic displacement .

Q. What strategies address conflicting reactivity data in fluorobenzoyl cyanide synthesis?

- Methodological Answer : Contradictions in yield or selectivity often stem from solvent polarity or catalyst degradation. Systematic Design of Experiments (DoE) can isolate variables (e.g., temperature, catalyst loading). For example, reaction kinetics for 3-fluorobenzoyl chloride with aminopyridine derivatives showed sensitivity to solvent choice (polar aprotic vs. aromatic) .

Q. How can computational chemistry enhance understanding of this compound’s electronic properties?

- Methodological Answer : Density Functional Theory (DFT) simulations predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potentials, aiding in understanding nucleophilic attack sites. Pairing computational results with experimental X-ray charge density maps validates electron-withdrawing effects of the fluorine and cyanide groups .

Q. What protocols validate cyanide stability in this compound under varying pH and temperature?

- Methodological Answer : Accelerated stability studies (e.g., 40–80°C, pH 2–12) monitor cyanide release via headspace gas chromatography. Degradation kinetics follow Arrhenius models, with activation energy calculations informing storage conditions. Interference from matrix components (e.g., metals) requires masking agents like EDTA .

Methodological Best Practices

- Data Contradiction Analysis : Use multivariate statistics (e.g., PCA) to identify outlier datasets. For crystallography, compare R-factors and residual density maps across independent refinements .

- Experimental Design : Prioritize orthogonal analytical techniques (e.g., XRD + IR + NMR) to cross-verify structural and purity data .

- Sample Preparation : For cyanide analysis, preserve sample integrity by avoiding UV exposure and using amber vials with minimal headspace .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.